(R)-2-(Azetidin-2-yl)pyridine dihydrochloride
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Overview
Description
®-2-(Azetidin-2-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of azetidines and pyridines It is characterized by the presence of a pyridine ring attached to an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Azetidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is then attached to the azetidine moiety through a series of coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(Azetidin-2-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
®-2-(Azetidin-2-yl)pyridine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(Azetidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Azetidin-2-yl)pyridine dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-(Azetidin-2-yl)pyridine: The base compound without the dihydrochloride salt form.
Pyridine derivatives: Other compounds with pyridine rings and various substituents.
Uniqueness
®-2-(Azetidin-2-yl)pyridine dihydrochloride is unique due to its specific stereochemistry and the presence of both azetidine and pyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H12Cl2N2 |
---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
2-[(2R)-azetidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-5-9-7(3-1)8-4-6-10-8;;/h1-3,5,8,10H,4,6H2;2*1H/t8-;;/m1../s1 |
InChI Key |
LSOXOIFFASRVFD-YCBDHFTFSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CNC1C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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